molecular formula C₆H₉NO₄ B1147546 (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester CAS No. 80350-55-6

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester

Cat. No.: B1147546
CAS No.: 80350-55-6
M. Wt: 159.14
InChI Key:
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Description

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a methoxyimino group and a methyl ester functional group. These structural features contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Steglich Esterification, which allows the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Another method involves the Arndt-Eistert Synthesis, which is used for the homologation of carboxylic acids .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release active intermediates. These interactions are crucial for its reactivity and functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

methyl (2Z)-2-methoxyimino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXLNEQONXBEIA-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NOC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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